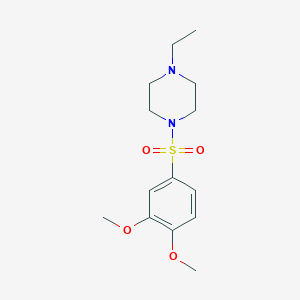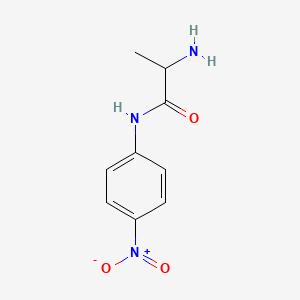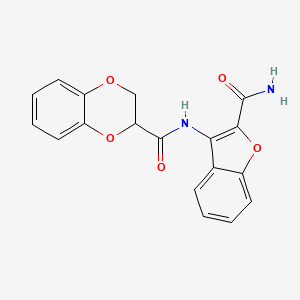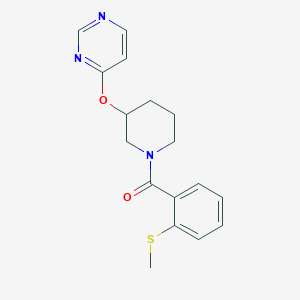
1-((3,4-Dimethoxyphenyl)sulfonyl)-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-((3,4-Dimethoxyphenyl)sulfonyl)-4-ethylpiperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The 3,4-dimethoxyphenylsulfonyl group attached to the piperazine ring suggests that this compound may have unique properties compared to simple piperazine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, an ethyl group at the 4-position of the piperazine, and a 3,4-dimethoxyphenylsulfonyl group attached at the 1-position .Chemical Reactions Analysis
The reactivity of this compound could be quite complex due to the presence of several different functional groups. The sulfonyl group might be susceptible to nucleophilic attack, and the piperazine ring could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the presence of the functional groups. Factors such as polarity, molecular size, and the presence of the sulfonyl group and piperazine ring would all influence properties such as solubility, melting point, and reactivity .科学的研究の応用
Heterocyclic Sulfonyl Derivatives : Research by Cremlyn, Swinbourne, and Shode (1985) explored heterocyclic compounds related to "1-((3,4-Dimethoxyphenyl)sulfonyl)-4-ethylpiperazine". They studied the reactions of certain pyrazines and oxazoles with chlorosulfonic acid to yield sulfonyl chlorides, which were then converted into various derivatives. This research highlights the chemical properties and potential applications of sulfonyl derivatives in synthetic chemistry (Cremlyn, Swinbourne, & Shode, 1985).
Synthesis of Sulfonamides and Receptor Antagonists : A study by Yan et al. (2006) developed a new method for synthesizing sulfonamides, starting from compounds including PSB-1115 and SPT. They explored aminolysis of p-nitrophenylsulfonates to yield sulfonamides, which showed potential as adenosine A2B receptor antagonists. This research is significant for understanding the synthesis and potential therapeutic applications of sulfonamide-based compounds (Yan et al., 2006).
Pharmacological Activity in Piperazine Derivatives : Cignarella, Loriga, and Paglietti (1979) investigated the pharmacological activity of N1-(2'-pyridyl)-N4-(3,4-dimethoxyphenyl-ethyl)-2-methylpiperazine. They observed differences in activity levels depending on the position of N1 and N4 substituents, suggesting the significance of structural variations in determining the pharmacological properties of such compounds (Cignarella, Loriga, & Paglietti, 1979).
Fluorescent Molecular Probes : Diwu et al. (1997) synthesized new fluorescent solvatochromic dyes using 2,5-Diphenyloxazoles, which included a sulfonyl group. These compounds exhibited strong solvent-dependent fluorescence, making them potential candidates for developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Positron Emission Tomography (PET) Imaging : Wu et al. (2010) reported the synthesis and evaluation of a compound for PET imaging of mesenchymal-epithelial transition (MET) receptor. This highlights the potential application of sulfonyl derivatives in diagnostic imaging, particularly in cancer research (Wu et al., 2010).
VEGFR-2 Inhibitors for Anticancer Activity : Ghorab et al. (2016) designed novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety as VEGFR-2 inhibitors. These compounds showed potential as anticancer agents, highlighting the therapeutic applications of sulfonyl derivatives in oncology (Ghorab et al., 2016).
作用機序
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-4-15-7-9-16(10-8-15)21(17,18)12-5-6-13(19-2)14(11-12)20-3/h5-6,11H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAYQUXORGPZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2701902.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2701907.png)


![N-(3,4-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2701912.png)
![5-((2-Methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2701913.png)


![tert-Butyl (3-oxo-7-oxaspiro[3.5]nonan-1-yl)carbamate](/img/structure/B2701916.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2701921.png)

![5-(benzo[d]thiazol-2-yl)-N-(1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide](/img/structure/B2701924.png)
![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2701925.png)